6-Amino-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. The compound belongs to the chromen-2-one (coumarin) family, known for their broad spectrum of biological activities and applications in different chemical syntheses.
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, typically involves multi-component reactions that allow for the efficient assembly of the core structure. For example, a notable synthetic approach involves the three-component synthesis under green conditions, highlighting the contemporary focus on sustainable chemistry practices (Vachan et al., 2019). Additionally, the synthesis can be achieved through ring opening and closure reactions, demonstrating the versatility of synthetic strategies for chromen-2-one derivatives (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one and related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These techniques provide detailed information about the molecular conformation, functional group orientation, and overall geometry of the compound (Naveen et al., 2007).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a range of chemical reactions, leveraging their reactive sites for further functionalization. The presence of the amino group allows for nucleophilic attack, and the methoxy group can influence the electronic properties of the molecule. These features enable the compound to undergo various transformations, contributing to its versatility in synthetic applications (Bam & Chalifoux, 2018).
Physical Properties Analysis
The physical properties of 6-Amino-7-methoxy-4-methyl-2H-chromen-2-one, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in different chemical contexts. These properties are typically investigated using crystallography and thermal analysis techniques to ensure the compound's suitability for intended applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are defined by the compound's molecular structure. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, predicting the compound's behavior in various chemical environments (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Biological Activities
- Adenosine Receptors Targeting : Novel chromene derivatives synthesized from 2-oxo-2H-chromene-3-carbonitriles and cyanoacetamides were identified as new scaffolds targeting adenosine receptors, highlighting their potential in drug discovery and development for conditions where adenosine receptors are implicated (Costa et al., 2011).
- Antileishmanial Activity : The synthesis of a natural product with antileishmanial activity from Galipea panamensis, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, demonstrates the therapeutic potential of chromene derivatives against leishmaniasis (Schmidt et al., 2012).
- Antimicrobial Activities : Synthesis and evaluation of thiazole substituted coumarins for their antimicrobial activities showcase the role of chromene derivatives in addressing bacterial and fungal infections (Parameshwarappa et al., 2009).
Photophysical Properties
- The study of the fluorescence behavior of substituted coumarin derivatives, particularly with acetoxy substituents on the chromen-2-one skeleton, contributes to the understanding of how substituents affect the luminescent properties of these compounds. This research is relevant for applications in material science and sensor development (Ranjith et al., 2010).
Future Directions
The future directions for research on “6-Amino-7-methoxy-4-methyl-2H-chromen-2-one” and similar compounds could involve further exploration of their biological properties and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, there is considerable scope for future research in this area .
properties
IUPAC Name |
6-amino-7-methoxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSFFVYHKYAFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316127 | |
Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-methoxy-4-methyl-2H-chromen-2-one | |
CAS RN |
29001-27-2 | |
Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29001-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029001272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC299881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90316127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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